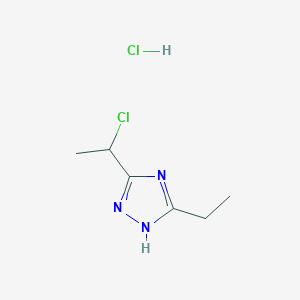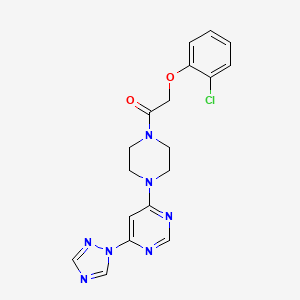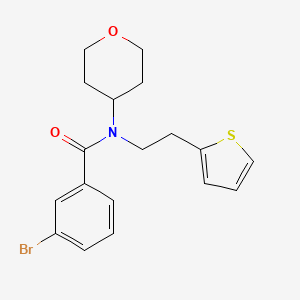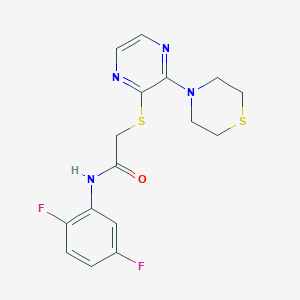![molecular formula C22H25N3O2S B2748466 2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole CAS No. 886914-92-7](/img/structure/B2748466.png)
2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Piperazine derivatives, such as the one you’re asking about, are common in medicinal chemistry due to their ability to modulate the pharmacokinetic properties of a drug substance . They can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Scientific Research Applications
Synthesis and Antimicrobial Activities
A prominent area of scientific research for derivatives similar to 2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole focuses on their synthesis and evaluation for antimicrobial activities. For instance, Patel et al. (2011) demonstrated the synthesis and antimicrobial activity of new pyridine derivatives, showcasing the potential of benzothiazole compounds in combating various strains of bacteria and fungi. The study revealed variable and modest antimicrobial activities against the investigated microbial strains, indicating the therapeutic potential of such compounds in addressing infectious diseases (Patel, Agravat, & Shaikh, 2011).
Anti-inflammatory and Analgesic Properties
Further research has explored the anti-inflammatory and analgesic properties of compounds related to this compound. Abu‐Hashem et al. (2020) synthesized novel derivatives that were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showcasing significant analgesic and anti-inflammatory activities. This study highlights the potential of benzothiazole derivatives in the development of new therapeutic agents for managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Corrosion Inhibition
The application of benzothiazole derivatives extends beyond biomedical uses into materials science, particularly in corrosion inhibition. Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel in a 1 M HCl solution. The compounds demonstrated high inhibition efficiencies, suggesting their utility in protecting metal surfaces from corrosion, thereby extending the life of metal-based structures and components (Hu et al., 2016).
Anticholinesterase Activity
Some benzothiazole derivatives have been investigated for their anticholinesterase activity, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's. Mohsen et al. (2014) synthesized benzothiazole derivatives bearing piperazine and thiocarbamate moieties and evaluated their potential anticholinesterase properties. This study illustrates the potential of these compounds in developing treatments for conditions characterized by cholinesterase dysregulation (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014).
Properties
IUPAC Name |
[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-4-27-18-8-6-17(7-9-18)21(26)24-11-13-25(14-12-24)22-23-20-16(3)15(2)5-10-19(20)28-22/h5-10H,4,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEDWTSYBFILBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Tert-butyl-1-{1-[1-(prop-2-enoyl)piperidin-3-yl]ethyl}urea](/img/structure/B2748391.png)
![8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B2748392.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide](/img/structure/B2748396.png)
![3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B2748397.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2748403.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N,N-dipropylacetamide](/img/structure/B2748404.png)
